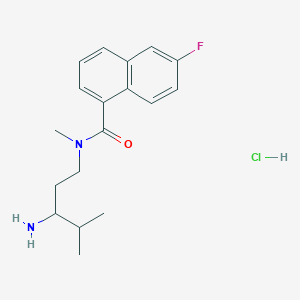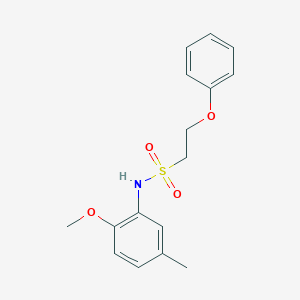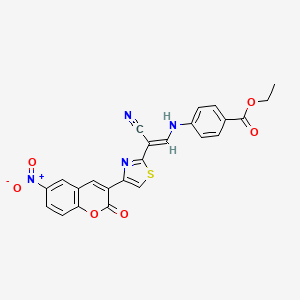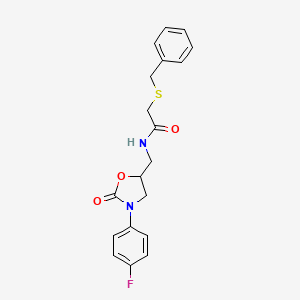![molecular formula C16H15N3O3S2 B2748934 3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 919846-23-4](/img/structure/B2748934.png)
3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a thieno[2,3-d]pyrimidine moiety, which is a fused heterocyclic structure, and a benzamide group
作用机制
Target of Action
The primary target of this compound is EZH2 , a histone-lysine N-methyltransferase enzyme . EZH2 plays a crucial role in gene regulation and is often found to be overexpressed in various types of cancers .
Mode of Action
The compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones, a process that can lead to the silencing of tumor suppressor genes . This inhibition can lead to the reactivation of these genes, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing . The downstream effects include the re-expression of silenced tumor suppressor genes, which can inhibit tumor growth and proliferation .
Result of Action
The compound has demonstrated antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
生化分析
Biochemical Properties
It is known that thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which is involved in gene expression. The interaction of 3-(Isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide with this enzyme could potentially influence various biochemical reactions.
Cellular Effects
Thieno[3,2-d]pyrimidine derivatives have shown antiproliferative activity against various cancer cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit EZH2 , suggesting that this compound may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amidine precursor under acidic or basic conditions.
Amidation: The final step involves the coupling of the sulfonylated thieno[2,3-d]pyrimidine with a benzoyl chloride derivative to form the benzamide linkage. This reaction is typically carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, modifying the compound’s properties.
科学研究应用
3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated as a potential inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are crucial in cell cycle regulation and cancer progression.
Biological Studies: The compound is used to study signal transduction pathways, particularly those involving protein kinases and phosphatases.
Drug Development: Its inhibitory activity against specific targets makes it a candidate for developing new therapeutic agents for diseases like cancer and inflammatory disorders.
Chemical Biology: It serves as a tool compound to dissect biological pathways and understand the molecular mechanisms of disease.
相似化合物的比较
Similar Compounds
3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one: A potent inhibitor of ROCK enzymes with significant effects on cell morphology and migration.
Thieno[2,3-d]pyrimidin-4-yl hydrazone derivatives: These compounds are known for their inhibitory activity against cyclin-dependent kinase 4 (CDK4), showing potential in cancer treatment.
Uniqueness
3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to its specific structural features, such as the isopropylsulfonyl group and the benzamide linkage, which confer distinct biological activities and selectivity profiles compared to other thieno[2,3-d]pyrimidine derivatives.
属性
IUPAC Name |
3-propan-2-ylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-10(2)24(21,22)12-5-3-4-11(8-12)15(20)19-14-13-6-7-23-16(13)18-9-17-14/h3-10H,1-2H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZBKUVSJATABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B2748852.png)
![3-((5-(cyclopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2748854.png)
![9-(4-bromophenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2748856.png)


![N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2748861.png)

![2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2748864.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2748865.png)

![N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide](/img/structure/B2748867.png)
![4-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2748868.png)
![6-acetyl-2-{3-[(4-methylphenyl)sulfanyl]propanamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2748869.png)

